molecular formula C23H20N2O3S3 B12026085 1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone

1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone

Cat. No.: B12026085
M. Wt: 468.6 g/mol
InChI Key: HMYYHRZRMIEKMU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a naphthylmethylsulfanyl group, and a thiadiazolylsulfanyl group

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the 3,4-dimethoxyphenyl group, followed by the introduction of the naphthylmethylsulfanyl and thiadiazolylsulfanyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions involve the addition of atoms or groups to the compound, often facilitated by catalysts or specific reaction conditions.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)ethanone: This compound lacks the naphthylmethylsulfanyl and thiadiazolylsulfanyl groups, making it less complex and potentially less versatile in its applications.

    1-(3,4-Dihydroxyphenyl)ethanone: This compound has hydroxyl groups instead of methoxy groups, which can significantly alter its chemical properties and reactivity.

    1-(4-Hydroxy-3,5-dimethoxyphenyl)propanone: This compound has a different substitution pattern on the phenyl ring, leading to different chemical and biological properties.

Properties

Molecular Formula

C23H20N2O3S3

Molecular Weight

468.6 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H20N2O3S3/c1-27-20-11-10-16(12-21(20)28-2)19(26)14-30-23-25-24-22(31-23)29-13-17-8-5-7-15-6-3-4-9-18(15)17/h3-12H,13-14H2,1-2H3

InChI Key

HMYYHRZRMIEKMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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